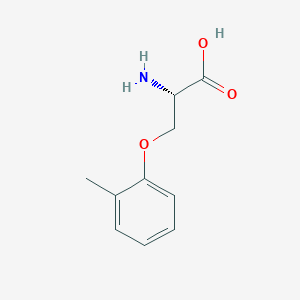

O-(2-Methylphenyl)-L-serine

Description

O-(2-Methylphenyl)-L-serine is a serine-derived amino acid featuring a methyl-substituted phenyl group attached to the hydroxyl oxygen of the serine side chain. The methylphenyl substitution introduces steric bulk and hydrophobicity, which may influence solubility, conformational stability, and biological interactions. Such modifications are often employed to tailor amino acid derivatives for applications in drug design, photochemistry, or material science .

Properties

IUPAC Name |

(2S)-2-amino-3-(2-methylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-4-2-3-5-9(7)14-6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAZJIDYGIFGHO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methylphenyl)-L-serine typically involves the protection of the amino group of L-serine, followed by the introduction of the 2-methylphenyl group. One common method involves the use of a protecting group such as tert-butoxycarbonyl (Boc) to protect the amino group. The hydroxyl group of serine is then reacted with 2-methylphenyl bromide in the presence of a base such as sodium hydride to form the desired compound. The protecting group is subsequently removed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: O-(2-Methylphenyl)-L-serine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-methylphenyl ketone or aldehyde derivatives.

Reduction: Formation of 2-methylphenyl amine derivatives.

Substitution: Formation of various substituted 2-methylphenyl derivatives.

Scientific Research Applications

O-(2-Methylphenyl)-L-serine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.

Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of O-(2-Methylphenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-methylphenyl group can enhance the binding affinity of the compound to its target, while the serine backbone can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitrobenzyl-Type Derivatives

- Examples :

- Structural Differences: Nitrobenzyl groups include nitro (-NO₂) and methoxy (-OCH₃) substituents, enhancing photoreactivity. Methylphenyl lacks nitro groups, reducing photolytic activity but increasing hydrophobicity.

- Functional Comparison :

Lipophilized Serine Derivatives

- Examples: O-(3,4-dihydroxyphenyl-3-propanoyl)-L-serine ethyl ester (38a) and lauryl ester (38b) ().

- Structural Differences :

- Lipophilic esters feature long alkyl chains (e.g., lauryl) or aromatic acyl groups, increasing log P values.

- Methylphenyl substitution provides moderate hydrophobicity compared to bulky lauryl chains.

- Functional Comparison :

Fluorinated Phenyl Derivatives

- Example : O-(2,3-Difluorophenyl)-L-serine (CAS 1509956-04-0) ().

- Structural Differences :

- Fluorine atoms increase electronegativity and metabolic stability compared to methyl groups.

- Functional Comparison :

Glycosylated Serine Derivatives

- Example: O-(2-acetamido-2-deoxy-D-glucopyranosyl)-L-serine ().

- Structural Differences :

- Carbohydrate moieties introduce hydrogen-bonding capacity and glycosidase substrate activity.

- Functional Comparison :

Reactive Diazo Derivatives

- Example : Azaserine (O-(2-diazoacetyl)-L-serine) ().

- Structural Differences :

- The diazo group (-N=N-) enables covalent inhibition of enzymes like glutamine amidotransferases.

- Functional Comparison :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Key Research Findings

Photochemical Applications : Nitrobenzyl derivatives (e.g., DMNB-Ser) release bioactive molecules under light, while methylphenyl analogs lack this trait .

Lipophilization : Long alkyl chains (e.g., lauryl) improve oxidative stability in emulsions, whereas methylphenyl groups offer moderate hydrophobicity .

Fluorine Effects : Fluorinated serines exhibit enhanced metabolic stability and reactivity, contrasting with methylphenyl’s steric focus .

Cavitand Interactions: Aliphatic chains (e.g., octanoyl) stabilize conformations in macromolecular matrices, suggesting methylphenyl may alter binding dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.